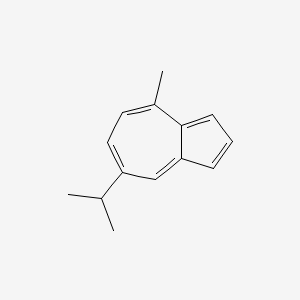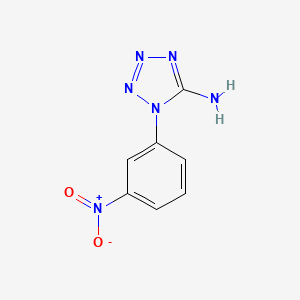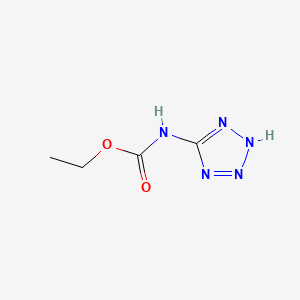
ethyl N-(2H-tetrazol-5-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(2H-tetrazol-5-yl)carbamate is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles that are often used as bioisosteres of carboxylic acids due to their similar pKa values . These compounds are known for their stability and resistance to biological degradation, making them valuable in medicinal chemistry and other scientific applications .
Vorbereitungsmethoden
The synthesis of ethyl N-(2H-tetrazol-5-yl)carbamate typically involves the reaction of ethyl carbamate with a tetrazole derivative. One common method includes the use of triethyl orthoformate and sodium azide, which react with the ethyl carbamate under specific conditions to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using catalysts to increase yield and efficiency .
Analyse Chemischer Reaktionen
Ethyl N-(2H-tetrazol-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where different nucleophiles replace hydrogen atoms on the ring.
Common reagents used in these reactions include molecular iodine, ammonia, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl N-(2H-tetrazol-5-yl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Acts as a bioisostere in the design of biologically active compounds, mimicking the properties of carboxylic acids.
Wirkmechanismus
The mechanism of action of ethyl N-(2H-tetrazol-5-yl)carbamate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The tetrazole ring’s nitrogen atoms can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl N-(2H-tetrazol-5-yl)carbamate is unique due to its specific structure and properties. Similar compounds include:
1-Phenyl-5-tetrazolylpyruvate: Another tetrazole derivative used in organic synthesis.
N,N-Dimethyl-2-[(phenyl)(1H-tetrazol-1-yl)methyl]hydrazine-1-carboxamide: Known for its significant anti-inflammatory action.
5-(Benzylsulfanyl)-1H-tetrazole: Used in oligonucleotide synthesis as an acidic activator.
These compounds share the tetrazole ring but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound .
Eigenschaften
CAS-Nummer |
5326-16-9 |
|---|---|
Molekularformel |
C4H7N5O2 |
Molekulargewicht |
157.13 g/mol |
IUPAC-Name |
ethyl N-(2H-tetrazol-5-yl)carbamate |
InChI |
InChI=1S/C4H7N5O2/c1-2-11-4(10)5-3-6-8-9-7-3/h2H2,1H3,(H2,5,6,7,8,9,10) |
InChI-Schlüssel |
JWEJAYBSYXYGCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=NNN=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-(1h-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol](/img/structure/B14727523.png)

![4-Oxospiro[cyclohexane-1,9'-fluorene]-3-carbonitrile](/img/structure/B14727535.png)


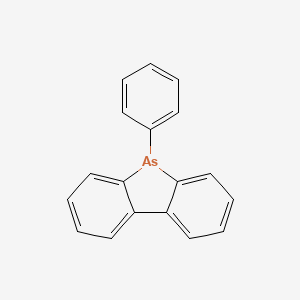

![1-[(2-Aminoethyl)sulfanyl]propan-2-ol](/img/structure/B14727582.png)
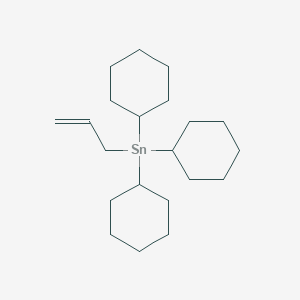
![2-[Hydroxy-(4-hydroxyphenyl)methyl]phenol](/img/structure/B14727585.png)
